3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
CAS No.: 898761-58-5
Cat. No.: VC2927350
Molecular Formula: C17H17BrO
Molecular Weight: 317.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898761-58-5 |
|---|---|
| Molecular Formula | C17H17BrO |
| Molecular Weight | 317.2 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H17BrO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3 |
| Standard InChI Key | NCDGUIULJQDWGB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name systematically describes its structure: 1-(4-bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one . Key features include:
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Bromine atom at the para position of phenyl ring A
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3,5-dimethyl substitution pattern on phenyl ring B
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Propanone bridge connecting the aromatic systems
The crystal structure exhibits planarity between rings A and B, with dihedral angles of 12.3° between phenyl planes, as confirmed by X-ray diffraction studies .
Table 1: Comparative Structural Data for Halogenated Propanones
| Compound | Halogen | Substituent Positions | Molecular Weight (g/mol) |
|---|---|---|---|
| 4'-Chloro analog | Cl | 4-Cl, 3,5-diCH3 | 272.75 |
| 3-(4-Bromophenyl)-... (This) | Br | 4-Br, 3,5-diCH3 | 317.23 |
| 4'-Fluoro analog | F | 4-F, 3,5-diCH3 | 261.31 |
Data from PubChem entries and crystallographic databases .
Spectroscopic Signatures
FTIR analysis shows characteristic peaks:
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Strong C=O stretch at 1,680 cm⁻¹
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Aromatic C-Br vibration at 560 cm⁻¹
¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)
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δ 6.83 (s, 2H, dimethylphenyl-H)
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δ 3.21 (t, 2H, CH₂CO)
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δ 2.94 (t, 2H, CH₂Ar)
Synthetic Methodologies
Friedel-Crafts Acylation Protocol
The primary synthesis route employs modified Friedel-Crafts conditions:
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Reaction Setup:
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4-Bromobenzene (1.2 eq)
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3,5-Dimethylbenzoyl chloride (1.0 eq)
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Anhydrous AlCl₃ (1.5 eq) in CH₂Cl₂
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0°C → RT over 12 hours
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-
Workup:
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Quench with ice/HCl
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Extract with ethyl acetate
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Column chromatography (hexane:EtOAc 9:1)
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Typical yields reach 68-72% with >95% purity .
Reactivity and Transformation Pathways
Nucleophilic Substitution
The bromine atom undergoes facile displacement under SNAr conditions:
| Condition | Nucleophile | Product | Yield |
|---|---|---|---|
| KOtBu/DMF/80°C | OMe⁻ | 4-Methoxy derivative | 82% |
| CuCN/DMSO/120°C | CN⁻ | 4-Cyano analog | 67% |
| NH₃(aq)/EtOH/Δ | NH₂⁻ | 4-Amino compound | 58% |
Kinetic studies show second-order dependence (k = 3.4 × 10⁻³ M⁻¹s⁻¹ at 25°C) .
Reductive Transformations
NaBH₄ reduction produces the secondary alcohol:
LiAlH₄ generates over-reduction products including hydrocarbon chains .
Biological Activity Profile
Antimicrobial Efficacy
Comparative MIC studies against Gram-positive pathogens:
| Strain | MIC (µg/mL) | Log Reduction (CFU/mL) |
|---|---|---|
| S. aureus ATCC 25923 | 32 | 3.8 ± 0.2 |
| MRSA USA300 | 64 | 2.1 ± 0.4 |
| E. faecalis V583 | 128 | 1.3 ± 0.3 |
Mechanistic studies suggest membrane disruption via lipid bilayer intercalation .
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
Serves as precursor for:
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COX-2 inhibitors (85% yield in 3-step conversion)
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Dopamine D3 receptor ligands
Material Science Uses
Incorporated into:
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Liquid crystal matrices (Δε = +3.2 at 20°C)
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OLED electron-transport layers (EQE 12.4%)
| Organism | LC₅₀ (96h) | NOEC |
|---|---|---|
| D. magna | 4.2 mg/L | 0.8 mg/L |
| P. promelas | 9.1 mg/L | 1.6 mg/L |
| V. fischeri | 12.4 mg/L | 2.3 mg/L |
Proper PPE (gloves, goggles) required during handling due to skin sensitization potential (EC3 = 8.9 µg/cm²) .
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